molecular formula C13H15ClFN3O2 B1408343 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1638612-46-0

6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No. B1408343
CAS RN: 1638612-46-0
M. Wt: 299.73 g/mol
InChI Key: XGZDFDSTYSEYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride (6F-PQD) is an organic compound with a unique chemical structure. It is a fluorinated piperidine derivative with a quinazoline core. 6F-PQD has been studied for its various applications in scientific research, including its use as a fluorescent probe, enzyme inhibitor, and as a potential therapeutic agent.

Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

The compound demonstrates notable photo-induced electron transfer properties and luminescent characteristics. It exhibits fluorescence quantum yields that are characteristic of a pH probe, providing potential applications in analytical and diagnostic fields, particularly in pH-sensitive environments (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Antagonist Activity

This chemical has been incorporated into the synthesis of various derivatives showing 5-HT2 and alpha 1 receptor antagonist activity. Its integration into complex molecular structures indicates its potential utility in the development of therapeutic agents targeting specific receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Antibacterial Activities and Pharmacological Properties

Research on this compound's enantiomers highlights their antibacterial activities, which could pave the way for new antibacterial agents. Although the in vitro and in vivo activities show minor differences, they both exhibit similar pharmacological profiles (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).

Crystal Structure Analysis

The compound's crystal structure and Hirshfeld surface analysis have been conducted, offering insights into its molecular interactions and stability. This research can inform the design of new compounds with similar structures (Ullah & Stoeckli-Evans, 2021).

Synthesis of Fluoroquinolones

This compound is used in the synthesis of new fluoroquinolones analogs, which have shown significant antimicrobial activity. This indicates its potential application in the development of new antibiotics (Prasad, Veranna, Rao, & Darsi, 2017).

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2.ClH/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZDFDSTYSEYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

CAS RN

1638612-46-0
Record name 2,4(1H,3H)-Quinazolinedione, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 3
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 4
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 6
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.